molecular formula C13H18O2 B7870784 1-(3-Methoxyphenyl)hexan-1-one

1-(3-Methoxyphenyl)hexan-1-one

Cat. No.: B7870784
M. Wt: 206.28 g/mol
InChI Key: BXIFZXMIPGLEPY-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)hexan-1-one is an organic compound with the molecular formula C13H18O2 It belongs to the class of aryl ketones, characterized by the presence of a ketone functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxybenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 3-methoxybenzoic acid.

    Reduction: 1-(3-methoxyphenyl)hexanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-Methoxyphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)hexan-1-one: Similar structure with the methoxy group at the para position.

    1-(3,4-Dimethoxyphenyl)hexan-1-one: Contains two methoxy groups on the aromatic ring.

    1-(3-Methoxyphenyl)pentan-1-one: Shorter alkyl chain compared to 1-(3-Methoxyphenyl)hexan-1-one.

Uniqueness: this compound is unique due to its specific substitution pattern and chain length, which can influence its reactivity and interactions in various chemical and biological contexts. The position of the methoxy group and the length of the alkyl chain can affect the compound’s physical properties and its behavior in different reactions.

Properties

IUPAC Name

1-(3-methoxyphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIFZXMIPGLEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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